molecular formula C13H15N5 B6441257 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine CAS No. 2640892-92-6

5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine

Cat. No. B6441257
CAS RN: 2640892-92-6
M. Wt: 241.29 g/mol
InChI Key: XKVSPCZMOLFXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine, also known as AZT, is a synthetic nucleoside analog reverse transcriptase inhibitor (NRTI) that is used in the treatment of HIV and AIDS. AZT was the first approved antiretroviral medication, and it has been used in combination with other antiretroviral medications to treat HIV and AIDS since 1987. AZT is a powerful drug that has been used to treat HIV and AIDS for more than three decades and has been proven to be both effective and safe.

Mechanism of Action

5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine works by inhibiting the reverse transcriptase enzyme, which is responsible for the replication of the HIV virus. By blocking the enzyme, 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine prevents the virus from replicating and thus reduces the amount of virus in the body. 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine also increases the number of CD4+ T cells, which are important for the body’s immune response.
Biochemical and Physiological Effects
5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is a powerful antiretroviral drug that has been proven to be effective in the treatment of HIV and AIDS. 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine has been shown to reduce the amount of HIV virus in the body and increase the number of CD4+ T cells. Additionally, 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine has been shown to reduce the risk of developing opportunistic infections, such as tuberculosis and Pneumocystis jirovecii pneumonia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine in laboratory experiments is that it is a potent inhibitor of reverse transcriptase and can be used to study the replication of the HIV virus. Additionally, 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is relatively easy to synthesize and is relatively inexpensive. However, there are some disadvantages to using 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine in laboratory experiments, such as its potential toxicity and the difficulty in obtaining the necessary reagents.

Future Directions

Despite its effectiveness, 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is not a perfect drug and there is still much research to be done in order to improve its efficacy. Some potential future directions for 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine research include the development of new drug combinations that can be used in combination with 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine, the development of alternative delivery methods, and the development of new drugs that can be used in combination with 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine. Additionally, research could be done to improve the efficacy of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine in different patient populations, such as pregnant women or children. Finally, research could be done to further understand the mechanisms of action of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine and to identify possible drug interactions.

Synthesis Methods

The synthesis of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is a complex process that involves the use of several chemical reactions. The first step in the synthesis of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is the formation of an intermediate compound known as 2-methyl-3-amino-5-azetidinone. This compound is then reacted with pyrimidine to form 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine. The process of synthesizing 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is complex and requires the use of several different reactions.

Scientific Research Applications

5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is a powerful antiretroviral drug that is used in the treatment of HIV and AIDS. 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine is effective in reducing the replication of the virus, and it is used in combination with other antiretroviral medications to treat HIV and AIDS. 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine has also been used in the treatment of other viral infections such as hepatitis B, hepatitis C, and cytomegalovirus (CMV). Additionally, 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine has been used in the treatment of cancers such as lymphoma and Kaposi’s sarcoma.

properties

IUPAC Name

5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-9-12(14)5-10(6-15-9)11-7-16-13(17-8-11)18-3-2-4-18/h5-8H,2-4,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSPCZMOLFXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CN=C(N=C2)N3CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.